5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Tautomerism Studies
5-Hydroxyisoxazoles, including derivatives similar to 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, have been studied for their tautomerism. Research by Boulton and Katritzky (1961) in "Tetrahedron" investigated the infra-red and ultra-violet spectra of 3,4-dimethyl-5-hydroxyisoxazole, revealing insights into the OH form of these compounds and their behavior in different solvents (Boulton & Katritzky, 1961).
Synthesis of Derivatives
Robins et al. (2007) in "Journal of combinatorial chemistry" described the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, a process that is relevant for the creation of drug-like isoxazoles (Robins et al., 2007).
Biomedical Applications
Ryzhkova, Ryzhkov, and Elinson (2020) in "Molbank" conducted research on a compound similar to 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid. Their study focused on the electrochemically induced transformation of related compounds, highlighting potential applications in biomedical fields, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Immunological Activity
Ryng et al. (1999) in "Die Pharmazie" synthesized 5-Amino-3-methylisoxazole-4-carboxylic acid amides and investigated their potential immunotropic activity. This study provides a perspective on the immunological applications of compounds derived from isoxazole carboxylic acids (Ryng et al., 1999).
Isomerization and Mass Spectra Studies
Zhigulev, Khmel’nitskiĭ, and Panina (1974) in "Chemistry of Heterocyclic Compounds" explored the thermal isomerization and rearrangement processes in the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids, providing fundamental insights into the chemical behavior of these compounds (Zhigulev et al., 1974).
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, it is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation. The compound should be stored in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLKZFOUAHOGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717826 | |
Record name | 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid | |
CAS RN |
91182-60-4 | |
Record name | 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91182-60-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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